molecular formula C8H12N2O3 B1459208 Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate CAS No. 1443980-38-8

Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate

Cat. No.: B1459208
CAS No.: 1443980-38-8
M. Wt: 184.19 g/mol
InChI Key: CONYDDRYGDXVJW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C 8 H 12 N 2 O 3 and a molecular weight of 184.19 g/mol . Its structure is characterized by an oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, which is substituted with a methyl group, a methylamino group, and an ethyl carboxylate functional group . This specific molecular framework is of interest in various medicinal chemistry and drug discovery research programs, particularly as a building block for the synthesis of more complex molecules or as a precursor for pharmaceutical intermediates. The compound is supplied with a documented purity of 98% and requires storage at -20°C for long-term stability . This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic uses. Handling and Safety: This chemical requires proper handling by qualified researchers. Standard safety precautions should be followed, including the use of personal protective equipment (PPE) and working in a well-ventilated area, such as a fume hood . For detailed safety information, please refer to the Safety Data Sheet (SDS). Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-12-7(11)6-5(2)10-8(9-3)13-6/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONYDDRYGDXVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-38-8
Record name ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
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Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate typically involves:

  • Construction of the oxazole ring or modification of an existing oxazole-5-carboxylate ester.
  • Introduction of the methyl group at the 4-position.
  • Amination at the 2-position with a methylamino group.

The synthetic routes often start from ethyl oxazole-5-carboxylate, which serves as a versatile precursor for further functionalization.

Preparation of Ethyl Oxazole-5-carboxylate (Starting Material)

Ethyl oxazole-5-carboxylate is commercially available but can also be synthesized via cyclization reactions involving α-haloketones and amides or through oxidative cyclization of appropriate precursors.

Bromination and Halogenation of Ethyl Oxazole-5-carboxylate

Selective halogenation at the 4-position of ethyl oxazole-5-carboxylate is a key step to allow subsequent substitution reactions:

Reaction Step Reagents & Conditions Yield Notes
Bromination at 4-position Lithium hexamethyldisilazane (LiHMDS) in THF/DMF at -60 to -78°C, followed by Br2 addition 11% to 30% (varies by scale and conditions) Low temperature and inert atmosphere critical; purification by flash chromatography required
Iodination alternative LiHMDS, ZnCl2, and I2 in THF at -78°C to room temperature 82% Higher yield; suitable for further substitution

This halogenation activates the 4-position for nucleophilic substitution or cross-coupling reactions.

The introduction of the methylamino group at the 2-position can be achieved via nucleophilic substitution on a suitable halogenated intermediate or by direct amination of the oxazole ring:

  • Direct Amination : Utilizing methylamine or methylamino reagents under controlled conditions to substitute at the 2-position.
  • Cross-Coupling Methods : Palladium-catalyzed amination reactions using appropriate ligands and bases can facilitate the formation of the C-N bond at the 2-position.

Specific details on methylamino substitution at the 2-position are less documented explicitly for this compound but can be inferred from analogous oxazole functionalization literature.

Methylation at the 4-Position

The methyl group at the 4-position can be introduced by:

  • Direct alkylation of the halogenated intermediate using methylating agents.
  • Using methyl-substituted starting materials or via palladium-catalyzed cross-coupling reactions with methyl sources.

Representative Synthetic Procedure (Inferred from Related Literature)

Step Description Reagents Conditions Yield (%) Notes
1 Formation of ethyl oxazole-5-carboxylate Cyclization of suitable precursors Standard literature methods Commercially available or synthesized Starting material
2 Halogenation at 4-position LiHMDS, Br2 or I2, THF, -78°C Low temperature, inert atmosphere 11-82% (depending on halogen) Prepares for substitution
3 Amination at 2-position Methylamine or methylamino source Controlled temperature, solvent Moderate to good Requires optimization
4 Methylation at 4-position (if not introduced earlier) Methylating agent or cross-coupling Pd catalyst, base, inert atmosphere Moderate Cross-coupling preferred

Purification and Characterization

Purification is typically performed by:

  • Flash chromatography on silica gel using ethyl acetate/hexane mixtures.
  • Crystallization from appropriate solvents such as ethyl acetate or methyl cyclohexane.

Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
  • Mass spectrometry (MS), especially ESI-MS.
  • Infrared spectroscopy (IR) for functional group verification.

Summary Table of Key Reaction Parameters

Reaction Reagents Solvent Temperature Time Yield Notes
Halogenation (Br) LiHMDS, Br2 THF/DMF -78 to -60°C 0.5-4 h 11-30% Sensitive to temperature, inert atmosphere required
Halogenation (I) LiHMDS, ZnCl2, I2 THF -78°C to RT ~1.5 h 82% Higher yield, suitable for further substitution
Amination Methylamine or methylamino reagent Various solvents Ambient to reflux Variable Moderate Requires optimization
Methylation Methylating agent or Pd-catalyzed coupling Toluene or other 110°C (for Pd) 8-24 h 23-29% (for Pd coupling) Inert atmosphere essential

Research Findings and Considerations

  • The use of lithium hexamethyldisilazane (LiHMDS) is crucial for deprotonation and activation of the oxazole ring for halogenation.
  • Low temperatures (-78°C to -60°C) are necessary to control regioselectivity and prevent side reactions.
  • Palladium-catalyzed cross-coupling reactions provide a versatile method for introducing various substituents including methyl and amino groups but may require long reaction times and inert atmosphere.
  • The yields for halogenation and subsequent substitution steps vary widely and depend on reaction scale, purity of reagents, and precise control of conditions.
  • Purification by flash chromatography is standard to isolate the desired substituted oxazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases. Notable applications include:

  • Antimicrobial Activity : The compound has demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex heterocyclic compounds. It can undergo various chemical reactions:

Reaction Type Description
Oxidation Forms corresponding oxazole derivatives using agents like potassium permanganate.
Reduction Yields amine derivatives through reducing agents such as lithium aluminum hydride.
Substitution Introduces functional groups at specific positions on the oxazole ring using alkyl halides .

Material Science

Research is ongoing into the potential use of this compound in developing novel materials with specific properties. Its unique structure may lead to advancements in polymer science and nanotechnology.

Research indicates that this compound exhibits diverse biological activities beyond antimicrobial properties:

Antimicrobial Properties

The compound's broad-spectrum activity against bacteria highlights its potential as a therapeutic agent. Studies have shown its effectiveness against multiple strains, making it a candidate for further pharmaceutical development.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study assessed the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential for development as an antibiotic .
  • Synthetic Pathway Optimization : Research focused on optimizing synthetic routes for this compound highlighted the use of continuous flow reactors to enhance yield and purity during industrial production .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent (2-position) Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Notes from Evidence
Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate Methylamino (-NHCH₃) Methyl (-CH₃) C₈H₁₂N₂O₃ 184.19 Methylamino group may require protection for downstream reactivity .
Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate Hydroxy (-OH) Methyl (-CH₃) C₇H₉NO₄ 171.15 Polar hydroxy group enhances hydrogen-bonding potential; used in synthetic intermediates.
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate 1-Chloroethyl (-CH₂Cl) Trifluoromethyl (-CF₃) C₉H₉ClF₃NO₃ 271.62 Electron-withdrawing CF₃ group increases metabolic stability; chloroethyl substituent may confer electrophilic reactivity.
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate Cyclopentylmethyl (-CH₂C₅H₉) Methyl (-CH₃) C₁₃H₁₉NO₃ 237.29 Bulky cyclopentylmethyl group enhances lipophilicity; potential use in hydrophobic drug design.
Ethyl 2-amino-4-propan-2-yl-1,3-oxazole-5-carboxylate Amino (-NH₂) Isopropyl (-CH(CH₃)₂) C₁₀H₁₆N₂O₃ 212.25 Free amino group enables further functionalization (e.g., amide coupling).

Key Observations:

Substituent Effects on Reactivity: The methylamino group in the target compound may hinder reactions due to nucleophilic interference, necessitating protective strategies (e.g., tert-butoxycarbonyl masking) . In contrast, hydroxy or amino substituents (e.g., in and ) offer hydrogen-bonding sites for molecular recognition or catalysis.

Electronic and Steric Influence :

  • Electron-withdrawing groups like -CF₃ () increase electrophilicity and stability, whereas bulky groups like cyclopentylmethyl () enhance lipophilicity for membrane permeability.

Applications: While direct biological data are absent for the target compound, related oxazole derivatives are employed as intermediates in drug synthesis. For example, thiazole analogs (e.g., ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate) are precursors to kinase inhibitors like CDK9-targeting molecules .

Biological Activity

Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to participate in various biochemical interactions. Its structure includes:

  • Oxazole Ring : A five-membered aromatic ring containing nitrogen and oxygen.
  • Methylamino Group : Contributes to its biological activity by potentially interacting with various receptors.
  • Carboxylate Group : Enhances solubility and reactivity, allowing for diverse applications in medicinal chemistry.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can modulate the activity of receptors, potentially leading to therapeutic effects in various conditions .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Research indicates that it exhibits:

  • Broad-Spectrum Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL .

Anticancer Activity

The compound has also been studied for its potential anticancer properties:

  • Cytotoxic Effects : In vitro studies reveal that this compound exhibits cytotoxicity against various human cancer cell lines, including lung and breast cancer cells. The IC50 values were reported in the range of 10–20 µM, indicating moderate potency .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial activity of several oxazole derivatives including this compound. The results indicated that this compound had superior activity compared to other derivatives tested, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment :
    • Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings showed that it induced apoptosis in cancer cells through a mechanism involving the activation of caspases, which are critical for programmed cell death.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundOxazoleHighModerate
4-Methyl-2-(methylamino)thiazole-5-carboxylateThiazoleModerateLow
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylateOxazoleHighHigh

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate

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